molecular formula C14H13N3O4 B12111940 4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide

4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide

Cat. No.: B12111940
M. Wt: 287.27 g/mol
InChI Key: NCKYWLAMTAZLHH-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxymethyl)benzohydrazide is a chemical compound with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol It is characterized by the presence of a nitrophenoxy group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxymethyl)benzohydrazide typically involves the reaction of 4-nitrophenol with benzyl chloride to form 4-nitrophenoxymethylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:

    Temperature: Reflux conditions are often employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 4-(4-Nitrophenoxymethyl)benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxymethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

    Aminophenoxymethylbenzohydrazide: Formed by the reduction of the nitro group.

    Benzohydrazide Derivatives: Formed by oxidation or substitution reactions.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxymethyl)benzohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenoxymethyl)benzohydrazide is unique due to the presence of both a nitrophenoxy group and a benzohydrazide moiety, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

4-[(4-nitrophenoxy)methyl]benzohydrazide

InChI

InChI=1S/C14H13N3O4/c15-16-14(18)11-3-1-10(2-4-11)9-21-13-7-5-12(6-8-13)17(19)20/h1-8H,9,15H2,(H,16,18)

InChI Key

NCKYWLAMTAZLHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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